molecular formula C15H22N6O2 B12233503 4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12233503
M. Wt: 318.37 g/mol
InChI Key: XVXPRRCJRGUXLV-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, methyl, oxadiazole, piperidine, and triazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the oxadiazole and piperidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the oxadiazole and piperidine rings.

    Formation of the triazolone ring: The final step involves the cyclization of the intermediate product to form the triazolone ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of more saturated oxadiazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.

    Biological Studies: It can be used as a probe to study the function of various biological pathways, particularly those involving neurotransmitter receptors.

    Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-1-methyl-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one: is similar to other compounds containing oxadiazole, piperidine, and triazolone moieties.

Uniqueness

  • The unique combination of cyclopropyl, methyl, oxadiazole, piperidine, and triazolone moieties in this compound gives it distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various fields.

Properties

Molecular Formula

C15H22N6O2

Molecular Weight

318.37 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C15H22N6O2/c1-10-16-13(23-18-10)9-20-7-5-11(6-8-20)14-17-19(2)15(22)21(14)12-3-4-12/h11-12H,3-9H2,1-2H3

InChI Key

XVXPRRCJRGUXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C

Origin of Product

United States

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